molecular formula C16H23BO2 B13407968 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13407968
M. Wt: 258.2 g/mol
InChI Key: TVGYBDCEYWZZOG-UHFFFAOYSA-N
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Description

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylphenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific reactivity and stability, making it particularly suitable for forming carbon-carbon bonds under mild conditions. Its structure allows for efficient transmetalation and reductive elimination, which are crucial for successful Suzuki–Miyaura coupling reactions .

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-[1-(3,5-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-11-8-12(2)10-14(9-11)13(3)17-18-15(4,5)16(6,7)19-17/h8-10H,3H2,1-2,4-7H3

InChI Key

TVGYBDCEYWZZOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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